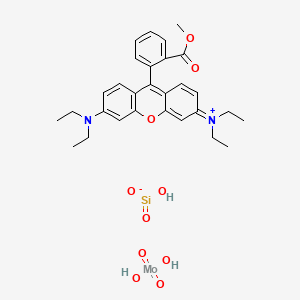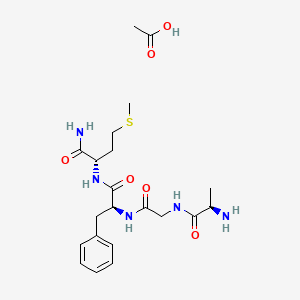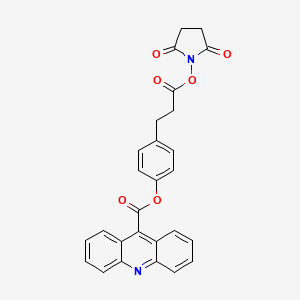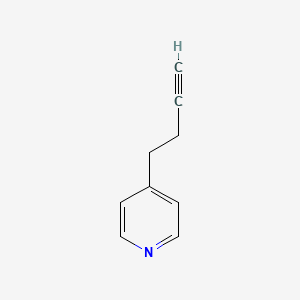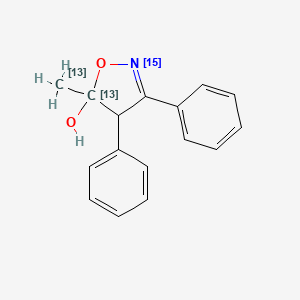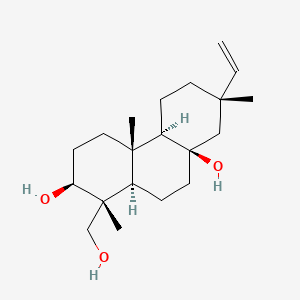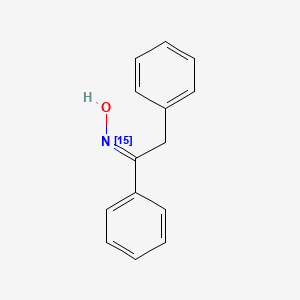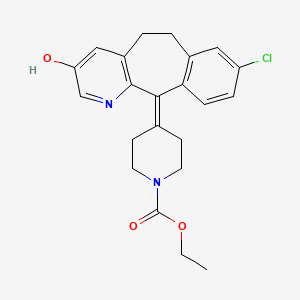
3-Hydroxy Loratadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The structure of a major active metabolite of the non-sedating antihistamine Loratadine was confirmed by synthesis. The metabolite was prepared from 3-methyl pyridine in twelve steps .Molecular Structure Analysis
The 3-Hydroxy Loratadine molecule belongs to the Cs symmetric point group, which consists of 44 atoms and expected 126 normal modes of vibrations . It involves Fourier transform infrared spectrometry, nuclear magnetic resonance spectroscopy, and mass spectroscopy for functional groups and structural confirmation .Chemical Reactions Analysis
The chemical reactions of 3-Hydroxy Loratadine involve its transformation into its metabolites. One study describes a rapid micellar HPLC analysis of Loratadine and its major metabolite Desloratadine .Physical And Chemical Properties Analysis
3-Hydroxy Loratadine has a molecular weight of 398.9 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The exact mass is 398.1397203 g/mol, and the monoisotopic mass is also 398.1397203 g/mol .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
3-Hydroxy Loratadine is a significant metabolite formed during the metabolism of Loratadine. The study of its formation, particularly through enzymatic pathways, sheds light on the drug's metabolic stability and efficacy. A study by Kazmi et al. (2015) demonstrated that the formation of 3-Hydroxydesloratadine, a major active human metabolite, involves glucuronidation by UDP-Glucuronosyltransferase 2B10 followed by oxidation by CYP2C8, indicating a complex metabolic pathway that ensures the drug's effective bioactivation and clearance (Kazmi et al., 2015).
Formulation Development
Research has also been focused on the formulation development of Loratadine and its metabolites for improved delivery and efficacy. A study by Sapavatu and Jadi (2019) on the development of gastroretentive drug delivery systems for Loratadine highlights the innovative approaches to maximizing the therapeutic potential of Loratadine and its metabolites, including 3-Hydroxy Loratadine, through controlled release mechanisms (Sapavatu & Jadi, 2019).
Pharmacological Effects
Beyond its primary antihistaminic action, 3-Hydroxy Loratadine has been implicated in various pharmacological effects. Hunto et al. (2020) explored loratadine's anti-inflammatory properties, demonstrating its ability to inhibit inflammatory responses by modulating NF-kB pathway activity. This suggests that 3-Hydroxy Loratadine, as an active metabolite, may contribute to these anti-inflammatory effects, presenting a potential area for therapeutic application in inflammatory conditions (Hunto et al., 2020).
Orientations Futures
Newer generation H1-antihistamines, including Loratadine and its derivatives, are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .
Propriétés
IUPAC Name |
ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVQHZYLIQAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652014 |
Source


|
| Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Loratadine | |
CAS RN |
183483-15-0 |
Source


|
| Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

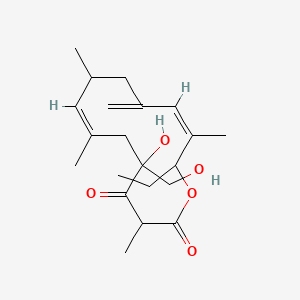
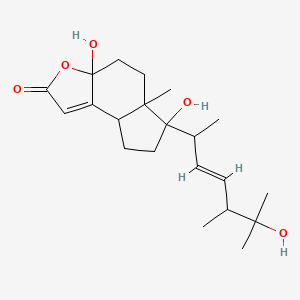
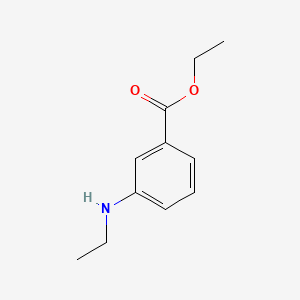
![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)
